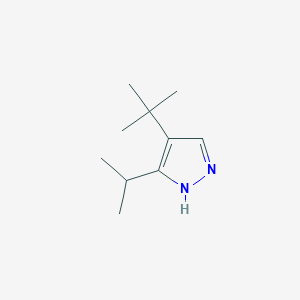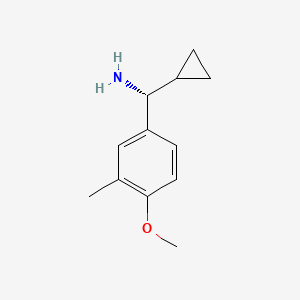
(R)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is a chiral amine with a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxy-3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor such as diazomethane or a Simmons-Smith reagent.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Substitution with 4-Methoxy-3-Methylphenyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the 4-methoxy-3-methylphenyl precursor with the cyclopropylmethanamine intermediate.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyclopropyl ring or the aromatic ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho or para to the methoxy group, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, sodium hydride, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a ligand for studying enzyme-substrate interactions, particularly those involving amine oxidases or cytochrome P450 enzymes. It may also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing drugs targeting neurological disorders, inflammation, or cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and functional group compatibility make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic and cyclopropyl groups contribute to hydrophobic interactions and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-3-methylphenyl)methanamine: Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
®-Cyclopropyl(4-methoxyphenyl)methanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness
®-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is unique due to the combination of its cyclopropyl group, methanamine moiety, and substituted aromatic ring. This combination imparts distinct reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(R)-cyclopropyl-(4-methoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9,12H,3-4,13H2,1-2H3/t12-/m1/s1 |
Clave InChI |
PUDSMXNHHPFARH-GFCCVEGCSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@@H](C2CC2)N)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2CC2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


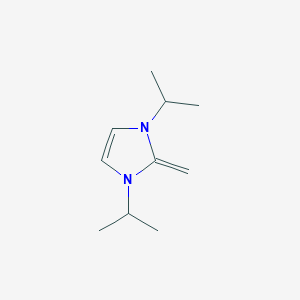
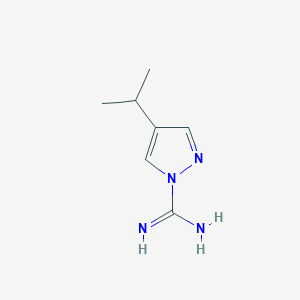

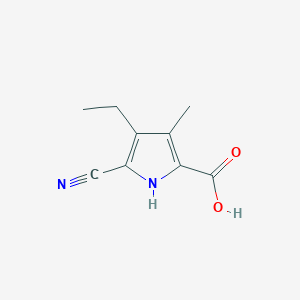

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
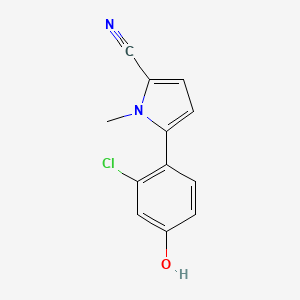

![2-(Bromomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B15206577.png)
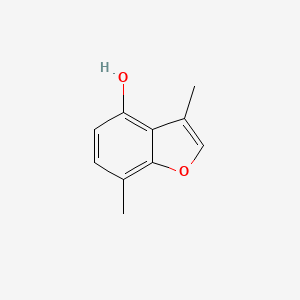

![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
